2-Propiltiazol

Descripción general

Descripción

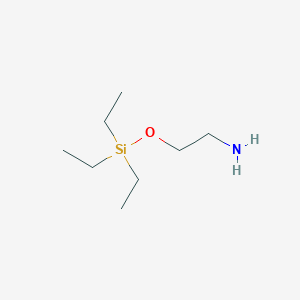

2-Propylthiazole is a sulfur and nitrogen-containing heterocyclic compound that is part of the thiazole family. Thiazoles are known for their presence in various biologically active compounds and are commonly used in drug development due to their diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . The specific compound 2-Propylthiazole has been synthesized and characterized, with its molecular structure determined by X-ray diffraction analysis10.

Synthesis Analysis

The synthesis of 2-Propylthiazole involves the reaction of α-bromo-1-(4-hydroxyphenyl)-1-pentone with thiourea10. This method is similar to other synthetic approaches for thiazole derivatives, such as the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions , or the iodine-mediated oxidative annulation using aromatic amines, benzaldehydes, and NH4SCN as a sulfur source . Additionally, electrochemical polymerization and metal-free synthesis using aryl isothiocyanates and formamides are other notable methods for synthesizing thiazole derivatives.

Molecular Structure Analysis

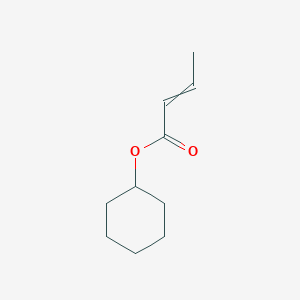

The molecular structure of 2-Propylthiazole has been elucidated using X-ray diffraction analysis, revealing that it consists of two non-coplanar ring systems of phenol and thiazole10. The robustness of the thiazole moiety and its ability to form stable molecular salts with various carboxylic acid coformers has also been demonstrated .

Chemical Reactions Analysis

Thiazole compounds, including 2-Propylthiazole, can undergo various chemical reactions. For instance, they can participate in the formation of molecular salts with substituted benzoic acids, exhibiting solvent-assisted tautomerism and proton transfer to the ring nitrogen of the thiazole . The reactivity of thiazoles can be influenced by substituents, as seen in the selective synthesis of N-acyl 2-aminothiazoles through intramolecular zwitterion-mediated C-N bond cleavage .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives have been extensively studied. For example, poly-2-aminothiazole films synthesized electrochemically have been shown to possess high thermal stability and solubility in common organic solvents as well as acidic and basic solutions . Similarly, the chemical polymerization of 2-aminothiazole yields a soluble conducting polymer with a conductivity value measured at 3 × 10^−6 S/cm . The antiproliferative activity of thiazole derivatives against various cancer cell lines has also been reported, highlighting their potential in medicinal chemistry .

Aplicaciones Científicas De Investigación

Catálisis en Síntesis Orgánica

2-Propiltiazol se ha utilizado en el campo de la catálisis, particularmente en la activación directa del enlace C–H de derivados de heteroarenos. Este proceso es crucial para la síntesis de moléculas orgánicas complejas. El compuesto ha demostrado eficacia en la arilación de varios sustratos, lo que indica su potencial como catalizador versátil en la síntesis orgánica .

Propiedades Antimicrobianas

La investigación indica que los derivados del this compound pueden exhibir propiedades antimicrobianas significativas. Esta aplicación es particularmente relevante en el desarrollo de nuevos antibióticos y antisépticos, que son cada vez más importantes debido al aumento de las cepas de bacterias resistentes a los antibióticos .

Actividad Antioxidante

Las propiedades antioxidantes de los derivados del this compound los convierten en candidatos para su inclusión en productos farmacéuticos y nutracéuticos destinados a combatir el estrés oxidativo. Esto podría tener implicaciones para el tratamiento de enfermedades asociadas con el daño por radicales libres .

Aplicaciones Farmacéuticas

Los derivados del tiazol, incluido el this compound, se ha descubierto que poseen una gama de actividades farmacéuticas. Éstas incluyen actividades antirretrovirales, antifúngicas, anticancerígenas, antidiabéticas, antiinflamatorias, anti-Alzheimer, antihipertensivas y hepatoprotectoras. La versatilidad de los compuestos del tiazol en el diseño de fármacos subraya el potencial del this compound en este campo .

Productos Químicos Agrícolas

El motivo estructural del tiazol está presente en muchos agroquímicos. Dada la actividad biológica del this compound, podría utilizarse en el desarrollo de nuevos pesticidas o herbicidas, contribuyendo a la protección de los cultivos y la optimización del rendimiento .

Ciencia de Materiales

Los derivados del tiazol se conocen por su uso en la creación de materiales como cristales líquidos, sensores y colorantes. Las propiedades del this compound podrían aprovecharse en el desarrollo de materiales avanzados con características electrónicas o fotónicas específicas .

Safety and Hazards

Propiedades

IUPAC Name |

2-propyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-2-3-6-7-4-5-8-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOIEFFAOUQJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

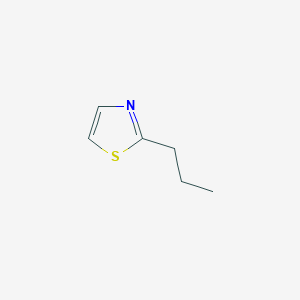

CCCC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066229 | |

| Record name | Thiazole, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17626-75-4 | |

| Record name | 2-Propylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17626-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T395979VRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-propylthiazole emerge during the photocatalytic degradation of BAET?

A1: The research indicates that 2-propylthiazole is not a direct product of BAET's initial breakdown. Instead, it arises from a multi-step process. Initially, in the absence of UV light, two BAET molecules undergo dimerization, forming a disulfide compound []. Upon UV illumination in the presence of TiO2, this disulfide undergoes a series of oxidation and rearrangement reactions. While the exact mechanism leading to 2-propylthiazole is not fully elucidated in the paper, its presence among the degradation products suggests a complex reaction pathway involving sulfur oxidation and cyclization events.

Q2: Does the formation of 2-propylthiazole indicate complete detoxification of BAET?

A2: The presence of 2-propylthiazole alongside other byproducts like butanal, aminobutane, sulfinic acid, and sulfonic acid suggests that the degradation of BAET is an intricate process []. While the formation of these compounds indicates a breakdown of the original BAET molecule, further research is needed to determine the toxicity of 2-propylthiazole and other byproducts. Complete mineralization to inorganic compounds like CO2, NH4+, and SO42−, as observed for other simulants in the study, would represent a more definitive detoxification [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)

![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)